![molecular formula C19H18F6N2 B2824566 1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine CAS No. 104523-09-3](/img/structure/B2824566.png)
1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine is a serotonergic releasing agent . It is formed during the synthesis of flunarizine . Its crystals exhibit a monoclinic crystal system and space group P 2 1 / c .
Synthesis Analysis
The synthesis of piperazine derivatives, including 1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine, has been the focus of recent research . The synthesis involves a one-step reaction of 1-bis(4-fluorophenyl)methyl piperazine with the halogenated analogues of the second fragments via nucleophilic substitution .Molecular Structure Analysis
The molecular formula of 1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine is C19H18F6N2 . The molecular weight is 388.35 .Chemical Reactions Analysis
The diphenylpiperazine drugs, including 1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine, are typically classified as calcium antagonists (calcium channel blockers) and used clinically for the treatment of migraines . The synthesis involves a one-step reaction of 1-bis(4-fluorophenyl)methyl piperazine with the halogenated analogues of the second fragments via nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine include a molecular weight of 388.35 and a melting point of 88-92 °C . Its crystals exhibit a monoclinic crystal system and space group P 2 1 / c .Aplicaciones Científicas De Investigación
Antibacterial and Biofilm Inhibition
- Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized, showing potent antibacterial efficacies and biofilm inhibition activities. These compounds, especially 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, demonstrated better activities against E. coli, S. aureus, and S. mutans strains than the reference Ciprofloxacin, making them promising candidates for the development of new antibacterial agents (Mekky & Sanad, 2020).
Antitumor Activity
- 1,2,4-Triazine derivatives bearing a piperazine amide moiety were investigated for their potential anticancer activities against breast cancer cells. Certain compounds showed promising antiproliferative effects, highlighting the therapeutic potential of these molecules in cancer treatment (Yurttaş et al., 2014).
Antioxidant Properties
- A study on 1,4-bis[(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine indicated its potential as an antioxidant. The compound demonstrated significant antioxidant activity, suggesting its utility in mitigating oxidative stress-related diseases (Prabawati, 2016).
Binding Characteristics with Bovine Serum Albumin
- The binding characteristics of a newly synthesized piperazine derivative to bovine serum albumin (BSA) were explored, showing good anticancer activity, antibacterial, and low toxic nature. This study provides insights into the pharmacokinetic mechanisms of the drug, offering a foundation for further medicinal applications (Karthikeyan et al., 2015).
Synthesis and Chemical Properties
- The synthesis of Flunarizine, a known drug for treating migraines and other conditions, highlights the chemical versatility of compounds containing the piperazine moiety. Such studies contribute to the development of efficient synthesis methods for pharmaceuticals (Shakhmaev et al., 2016).
Mecanismo De Acción
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Propiedades
IUPAC Name |
1-[bis[4-(trifluoromethyl)phenyl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F6N2/c20-18(21,22)15-5-1-13(2-6-15)17(27-11-9-26-10-12-27)14-3-7-16(8-4-14)19(23,24)25/h1-8,17,26H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXSXBNQGOSZOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F6N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.